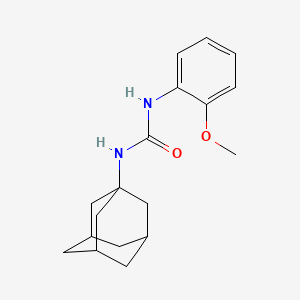
15-Deoxygoiazensolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Deoxygoiazensolide is a sesquiterpene lactone known for its complex structure and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of inflammatory pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 15-Deoxygoiazensolide involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization, oxidation, and esterification reactions. A common synthetic route might involve the following steps:
Cyclization: Formation of the core sesquiterpene structure through cyclization reactions.
Oxidation: Introduction of oxygen functionalities using oxidizing agents like m-chloroperbenzoic acid.
Esterification: Formation of ester linkages using reagents such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may facilitate scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions: 15-Deoxygoiazensolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at specific positions on the lactone ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its biological activity or altering its physical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The primary mechanism of action of 15-Deoxygoiazensolide involves the inhibition of the NF-kappa-B signaling pathway . This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell proliferation.
Molecular Targets and Pathways:
Nuclear factor NF-kappa-B (NFKB): A key transcription factor involved in inflammatory responses.
MAPK signaling pathway: Another pathway influenced by this compound, contributing to its anti-inflammatory effects.
Comparación Con Compuestos Similares
15-Deoxygoiazensolide is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: Known for its antimalarial activity, also a sesquiterpene lactone.
Costunolide: Exhibits anti-inflammatory and anticancer activities similar to this compound.
Uniqueness: this compound’s unique structure allows it to specifically inhibit the NF-kappa-B pathway, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C19H20O6 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(2Z,4R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16?,19-/m1/s1 |
Clave InChI |
RYBHZNMPMHOBAR-VBWBTOQVSA-N |
SMILES isomérico |
C/C/1=C/[C@@H]2C([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


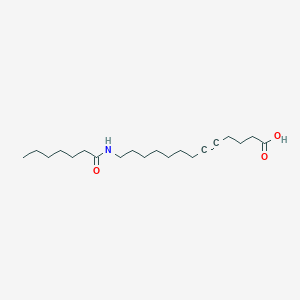
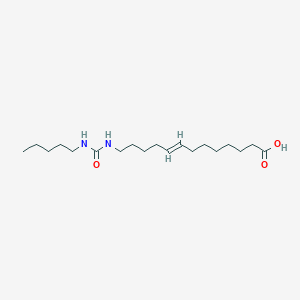

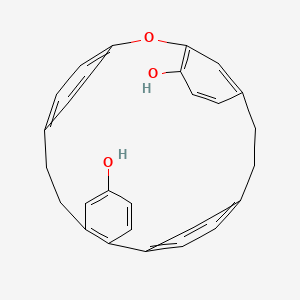

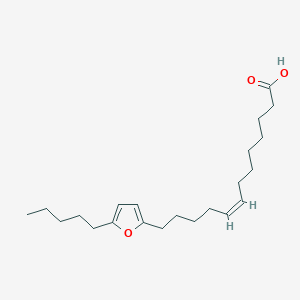

![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)





